

Application Notes and Protocols: Photocatalytic Recovery of Gold from Cyanide Plating Solutions

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Compound of Interest

Compound Name: *Gold cyanide*

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Introduction

Cyanide-based gold plating baths are extensively used in industries such as electronics and jewelry due to their efficiency and the quality of the deposited gold layer. However, the resulting wastewater contains highly stable and toxic gold-cyanide complexes, such as dicyanoaurate(I) $[\text{Au}(\text{CN})_2]^-$. Conventional methods for treating these effluents and recovering the precious metal, like electrolysis and ion exchange, face challenges. Photocatalysis has emerged as a promising, environmentally friendly, and cost-effective alternative for both the degradation of cyanide and the recovery of metallic gold.^{[1][2]}

This advanced oxidation process utilizes semiconductor photocatalysts, which, upon irradiation with light of sufficient energy, generate electron-hole pairs. The photogenerated electrons can reduce the gold-cyanide complexes, leading to the deposition of metallic gold onto the catalyst surface, while the holes can oxidize cyanide, ideally converting it to less harmful substances.^{[1][2][3]} The efficiency of this process is significantly influenced by factors such as the type of photocatalyst, the presence of hole scavengers, pH of the solution, and catalyst loading.^{[2][4][5]}

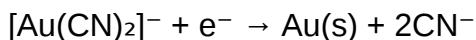
These application notes provide a detailed overview of the experimental protocols and key findings in the photocatalytic recovery of gold from cyanide plating solutions, intended to guide

researchers in setting up and optimizing this process.

Key Principles of Photocatalytic Gold Recovery

The fundamental mechanism involves the excitation of a semiconductor photocatalyst (e.g., TiO_2 , ZnO) by photons with energy greater than its bandgap. This creates electrons (e^-) in the conduction band and holes (h^+) in the valence band.[2]

The desired reaction pathway for gold recovery is the reduction of the gold-cyanide complex by the photogenerated electrons. For dicyanoaurate(I), the reaction is:



To enhance the efficiency of this reduction, the recombination of electrons and holes must be minimized. This is typically achieved by adding "hole scavengers," which are sacrificial agents that are readily oxidized by the valence band holes.[1][3] Common hole scavengers include alcohols like methanol and ethanol.[2][6][7] The process is also typically conducted in an oxygen-free environment to prevent electrons from being scavenged by oxygen, which would otherwise compete with the gold reduction.[1][3]

Experimental Protocols

Protocol 1: Gold Recovery using TiO_2 -based Photocatalysts

This protocol is based on studies using titanium dioxide (TiO_2) and its composites for gold recovery from dicyanoaurate solutions.[1][4]

Materials:

- Photocatalyst: Degussa P25 TiO_2 , $\text{TiO}_2/\text{SiO}_2$ composites, or TiO_2/WO_3 nanocomposites.[1][4]
- Simulated Plating Solution: Prepare a stock solution of potassium dicyanoaurate(I) ($\text{KAu}(\text{CN})_2$) in deionized water. The concentration can be adjusted to simulate industrial effluents (e.g., 7-10 mg/L gold).[2][5]

- Hole Scavenger: Methanol (CH_3OH), Ethanol ($\text{C}_2\text{H}_5\text{OH}$), or Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Photoreactor: A batch reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with $\lambda = 365$ nm), a magnetic stirrer, a cooling system, and a gas inlet for purging.[\[1\]](#)
- Analytical Equipment: Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for gold concentration measurement, and a spectrophotometer for cyanide analysis.[\[1\]](#)

Procedure:

- Reactor Setup: Add a specific volume of the simulated or real cyanide plating solution to the photoreactor.
- Catalyst Suspension: Disperse the photocatalyst in the solution at a desired loading (e.g., 0.5 - 4 g/L).[\[4\]](#)[\[6\]](#) Stir the suspension in the dark for a period (e.g., 60 minutes) to ensure adsorption-desorption equilibrium.[\[1\]](#)
- Deaeration: Purge the suspension with an inert gas, such as nitrogen (N_2), for at least 30 minutes before and during the experiment to create a non-oxidant atmosphere.[\[1\]](#) This is crucial to prevent the photogenerated electrons from reacting with oxygen.
- Addition of Hole Scavenger: Introduce the hole scavenger into the solution. For example, ethanol at a concentration of 10-20 vol%.[\[2\]](#)[\[4\]](#)
- Initiation of Photocatalysis: Turn on the UV lamp to start the irradiation. Maintain constant stirring and temperature throughout the experiment.
- Sampling and Analysis: At regular intervals, withdraw samples from the reactor. Filter the samples (e.g., using a $0.22\text{ }\mu\text{m}$ syringe filter) to remove the catalyst particles.[\[1\]](#) Analyze the filtrate for the concentration of dissolved gold using ICP-AES.

Protocol 2: Gold Recovery using ZnO Nanoparticles

This protocol outlines the use of zinc oxide (ZnO) nanoparticles as an alternative photocatalyst.
[\[2\]](#)[\[5\]](#)

Materials:

- Photocatalyst: Commercial ZnO nanoparticles.
- Simulated Plating Solution: As described in Protocol 1.
- Hole Scavenger: Ethanol (C_2H_5OH) is reported to be effective.[2][5]
- pH Adjustment: Solutions of NaOH or H_2SO_4 for pH control.
- Photoreactor and Analytical Equipment: As described in Protocol 1.

Procedure:

- Reactor Setup and Catalyst Suspension: Follow steps 1 and 2 from Protocol 1, with a typical catalyst loading of 1.0 g/L.[2]
- pH Optimization: Adjust the initial pH of the wastewater. A pH of 11.0 has been shown to be optimal for gold recovery with ZnO.[2][5]
- Deaeration: While not always explicitly stated for ZnO in the provided results, creating an oxygen-free environment is a general best practice for reductive photocatalytic processes.
- Addition of Hole Scavenger: Add the hole scavenger, for instance, 10 vol% ethanol.[2][5]
- Photocatalysis and Analysis: Proceed with irradiation, sampling, and analysis as outlined in steps 5 and 6 of Protocol 1.

Data Presentation

The following tables summarize quantitative data from various studies on the photocatalytic recovery of gold.

Table 1: Performance of Different Photocatalysts for Gold Recovery

Photocatalyst	Initial Gold Conc.	Hole Scavenger	Catalyst Loading	Light Intensity	Time for >98% Recovery	Reference
TiO ₂ /WO ₃	Industrial Effluent	10 mM Na ₂ S ₂ O ₃ + 20 vol% C ₂ H ₅ OH	2 g/L	3.20 mW/cm ²	300 min	[4]
Commercial ZnO	7-10 mg/L	10 vol% C ₂ H ₅ OH	1.0 g/L	4.93 mW/cm ²	~7 hours	[2][5]
Au _{0.5} /TiO ₂ NPs	Industrial Effluent	20 vol% CH ₃ OH	0.5 g/L	3.20 mW/cm ²	30 min	[6][7]
TiO ₂ (Degussa P25)	Simulated	Formic Acid	-	-	-	[1]
WO ₃	Simulated	None	4 g/L	4.1 mW/cm ²	30 min	[8][9]

Table 2: Effect of Hole Scavengers on Gold Recovery using ZnO Nanoparticles

Hole Scavenger (at 20 vol%)	Gold Recovery after 7 hours
None	26.2%
Methanol (CH ₃ OH)	33.3%
Ethanol (C ₂ H ₅ OH)	38.8%
Propanol (C ₃ H ₇ OH)	37.2%

Data adapted from [2][5]. Experimental conditions: 2.0 g/L catalyst loading, initial pH 6.0.

Table 3: Influence of Initial pH on Gold Recovery using Commercial ZnO

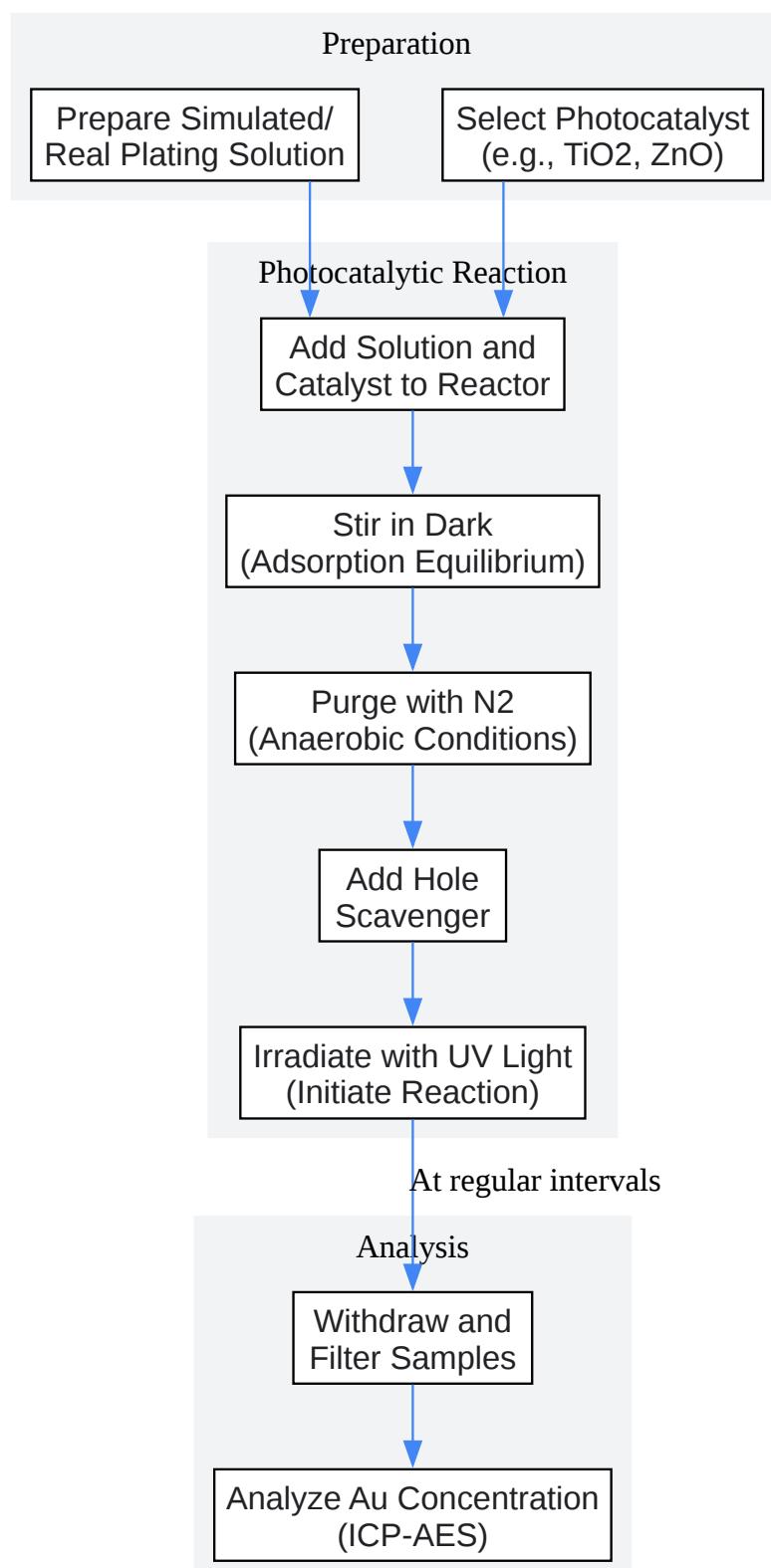
Initial pH	Gold Recovery after 7 hours
3.0	~25%
6.0	~39%
9.0	~55%
11.0	~70%
12.0	~65%

Data adapted from [2]. Experimental conditions:

2.0 g/L catalyst loading, 10 vol% C₂H₅OH.

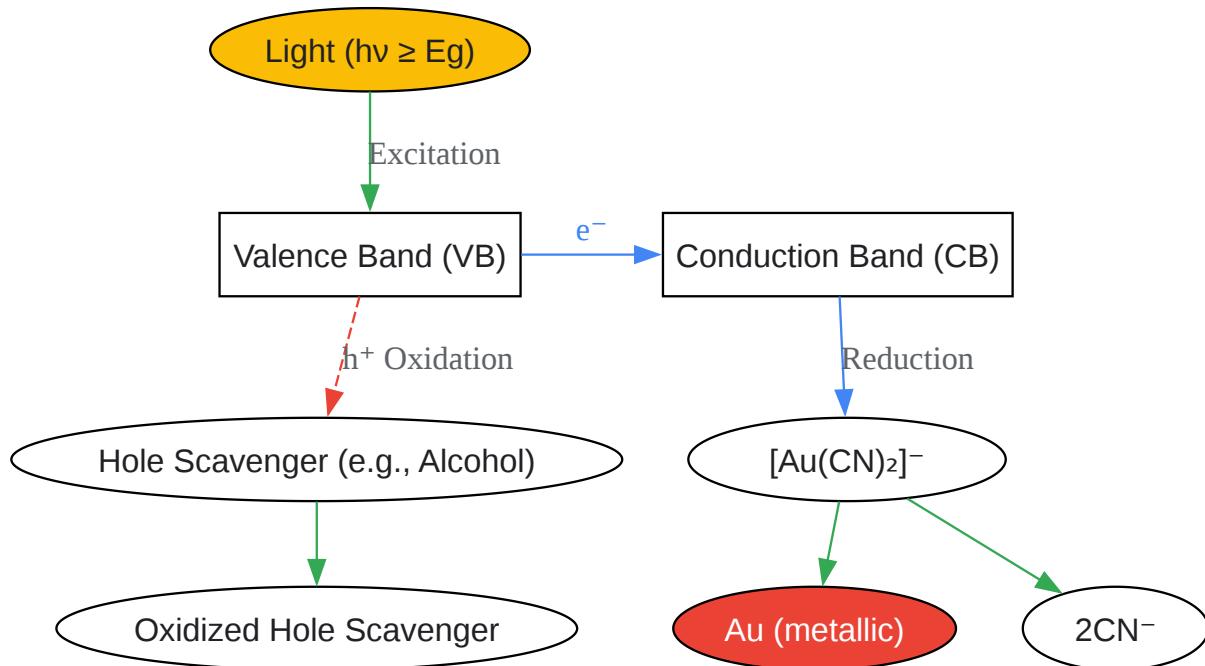
Visualizations

Experimental Workflow

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Caption: Experimental workflow for photocatalytic gold recovery.

Proposed Mechanism of Photocatalytic Gold Recovery



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Caption: Mechanism of gold reduction on a semiconductor photocatalyst.

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